N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide
Description
N-(4-{[(4-Anilinophenyl)amino]sulfonyl}phenyl)acetamide (CAS: 5797-20-6) is a sulfonamide derivative featuring an acetamide group linked to a phenyl ring via a sulfonyl bridge, which is further substituted with a 4-anilinophenyl moiety. Its molecular formula is C₂₀H₁₉N₃O₃S (molecular weight: 381.4 g/mol) .
Properties
IUPAC Name |
N-[4-[(4-anilinophenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-15(24)21-17-11-13-20(14-12-17)27(25,26)23-19-9-7-18(8-10-19)22-16-5-3-2-4-6-16/h2-14,22-23H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKUPALYKLLNGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386697 | |
| Record name | ZINC03991817 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5797-20-6 | |
| Record name | ZINC03991817 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide typically involves the reaction of 4-aminophenyl sulfone with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 4-aminophenyl sulfone with acetic anhydride: This step involves the acetylation of 4-aminophenyl sulfone to form N-acetyl-4-aminophenyl sulfone.
Coupling with aniline: The N-acetyl-4-aminophenyl sulfone is then coupled with aniline in the presence of a suitable catalyst to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo substitution reactions, particularly at the aniline and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted aniline compounds .
Scientific Research Applications
N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets bacterial enzymes and proteins, inhibiting their function and leading to the death of bacterial cells.
Pathways Involved: It interferes with the synthesis of bacterial cell walls and proteins, disrupting essential cellular processes.
Comparison with Similar Compounds
Structural Analogs and Pharmacological Activities
The following table summarizes key analogs and their pharmacological profiles:
Biological Activity
N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide, also known by its CAS number 5797-20-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H19N3O3S
- Molecular Weight : 381.4 g/mol
- Structure : The compound features a biphenyl structure connected by an amino group and an acetamide group, which influences its reactivity and interactions with biological targets.
Biological Activity Overview
This compound has been studied for various biological activities, particularly its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities against a range of pathogens.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of this compound:
- Bacterial Strains : Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
- Fungal Strains : The compound also demonstrates antifungal activity against species like Candida albicans, indicating its broad-spectrum antimicrobial capabilities .
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific enzymes or receptors within microbial cells. The presence of the sulfonamide group is believed to play a crucial role in its interaction with bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .
Case Study 1: Antibacterial Efficacy
A study conducted on various derivatives of this compound revealed that modifications to the acetamide group can enhance antibacterial activity. The research utilized a series of synthesized derivatives tested against multiple bacterial strains, demonstrating that certain modifications led to improved potency and reduced minimum inhibitory concentrations (MIC).
| Compound Derivative | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Original Compound | 32 | E. coli |
| Derivative A | 16 | S. aureus |
| Derivative B | 8 | C. albicans |
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of the compound, where it was tested against various fungal pathogens. The results indicated that this compound exhibited significant antifungal activity, particularly in inhibiting the growth of Candida species at lower concentrations compared to standard antifungal agents .
Q & A
Q. What are the established synthetic routes for N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide, and what critical parameters influence yield and purity?
The synthesis typically involves multi-step reactions, starting with sulfonamide bond formation between 4-anilinophenylamine and sulfonyl chloride derivatives, followed by acetamide group incorporation via nucleophilic acyl substitution. Key parameters include:
- Temperature control : Optimal ranges (e.g., 0–5°C for sulfonation ).
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Catalysts : Triethylamine or DMAP for acid scavenging . Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .
Q. How is structural integrity confirmed for this compound, and what spectroscopic methods are most reliable?
A combination of NMR (¹H/¹³C for backbone confirmation), IR (sulfonamide S=O stretches at ~1350 cm⁻¹), and HPLC-MS (for purity >99%) is recommended . For crystallinity, X-ray diffraction resolves substituent orientations on the phenyl rings .
Q. What in vitro models are suitable for preliminary evaluation of its biological activity?
- Anticancer : NCI-60 cell line panel for cytotoxicity profiling .
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or kinase targets) with IC₅₀ calculations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
Discrepancies (e.g., variable IC₅₀ values) may arise from differences in:
- Assay conditions : pH, serum content, or incubation time .
- Cell line heterogeneity : Use authenticated lines (e.g., ATCC) and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Data normalization : Apply stringent statistical methods (e.g., ANOVA with post-hoc tests) .
Q. What strategies improve the compound’s aqueous solubility and stability for in vivo studies?
- Prodrug design : Introduce phosphate or PEG groups at the acetamide moiety .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance bioavailability .
- pH adjustment : Buffered formulations (pH 7.4) prevent sulfonamide hydrolysis .
Q. How can computational methods elucidate its mechanism of action?
- Molecular docking : Prioritize targets (e.g., tubulin, topoisomerases) using AutoDock Vina .
- MD simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .
- QSAR models : Correlate substituent electronegativity with activity (e.g., meta-chloro groups enhance cytotoxicity) .
Q. What structural modifications enhance selectivity against drug-resistant cancer cells?
- Bioisosteric replacement : Swap the sulfonamide with a sulfonic ester to evade efflux pumps .
- Heterocyclic additions : Introduce pyrimidine or quinazoline rings to exploit kinase ATP pockets .
- Hybridization : Conjugate with known chemosensitizers (e.g., verapamil analogues) .
Q. How do researchers address stability challenges during long-term storage?
- Lyophilization : Store as a freeze-dried powder under argon at -80°C .
- Light protection : Use amber vials to prevent photodegradation of the anilinophenyl group .
- HPLC monitoring : Quarterly purity checks with C18 columns (retention time ~8.2 min) .
Cross-Disciplinary Applications
Q. Can this compound be repurposed for non-biological applications, such as materials science?
- Polymer synthesis : Sulfonamide groups act as crosslinkers in thermostable resins .
- Sensor development : Functionalize gold nanoparticles for heavy metal detection via sulfhydryl interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
